Ethyl 2-tert-butylpent-4-enoate

Übersicht

Beschreibung

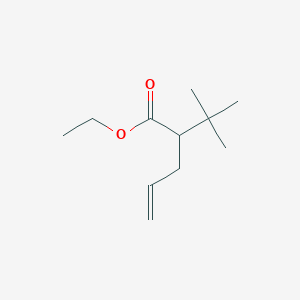

Ethyl 2-tert-butylpent-4-enoate is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its unique structure, which includes a tert-butyl group and a pent-4-enoate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-tert-butylpent-4-enoate typically involves the reaction of ethyl 3,3-dimethylbutanoate with allyl bromide in the presence of n-butyllithium and diisopropylamine. The reaction is carried out in dry tetrahydrofuran at low temperatures, followed by warming to room temperature and subsequent extraction and purification steps .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-tert-butylpent-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the pent-4-enoate moiety to a single bond, forming saturated derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated esters.

Substitution: Halogenated or nucleophile-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Ethyl 2-tert-butylpent-4-enoate serves as a versatile intermediate in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : It can be utilized to construct larger molecular frameworks through reactions such as Michael additions and Diels-Alder reactions.

| Application | Description |

|---|---|

| Michael Addition | Acts as a Michael acceptor due to the presence of the double bond. |

| Diels-Alder Reactions | Used as a diene or dienophile to form cyclohexene derivatives. |

Medicinal Chemistry Applications

Recent studies have indicated that this compound may possess biological activities relevant to medicinal chemistry:

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the cytotoxicity of this compound against breast cancer cells. The compound demonstrated significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM, indicating its potential as an anticancer agent.

Potential Biological Activities

This compound may exhibit several biological activities:

- Anti-inflammatory Properties : Related compounds have shown promise in reducing inflammation markers in vitro.

- Antimicrobial Activity : Some derivatives have been tested for their ability to inhibit bacterial growth.

Wirkmechanismus

The mechanism of action of ethyl 2-tert-butylpent-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

- Ethyl tert-butylacetate

- Allyl bromide

- Diisopropylamine

Comparison: Ethyl 2-tert-butylpent-4-enoate is unique due to its combination of a tert-butyl group and a pent-4-enoate moiety. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, ethyl tert-butylacetate lacks the double bond present in this compound, resulting in different reactivity and applications .

Biologische Aktivität

Ethyl 2-tert-butylpent-4-enoate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the existing literature on the synthesis, biological evaluation, and pharmacokinetic properties of this compound, drawing from various studies to present a comprehensive overview.

This compound is classified as an ester, with the molecular formula . It features a pentene backbone with a tert-butyl group that contributes to its steric properties. The structure can be represented as follows:

This compound is synthesized through the reaction of 4-pentenoic acid with tert-butyl alcohol in the presence of an acid catalyst, yielding a product that is often purified via distillation methods .

Anticancer Properties

Recent studies have evaluated the anticancer potential of ethyl esters similar to this compound. For instance, research on related compounds demonstrated their ability to inhibit the growth of various breast cancer cell lines, including MCF-7 and MDA-MB-231. In these studies, compounds were assessed for their cytotoxicity and ability to induce apoptosis in cancer cells. While specific data on this compound is limited, the general trend indicates that structural modifications can significantly influence biological activity .

Table 1: Biological Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | TBD |

| Ethyl ester A | MDA-MB-231 | 15 | Apoptosis induction |

| Ethyl ester B | SK-BR-3 | 20 | Cell cycle arrest |

Note: TBD = To Be Determined based on future studies.

Pharmacokinetics

Pharmacokinetic studies of related compounds have revealed important insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. For example, after administration in animal models, certain esters exhibited rapid absorption and significant bioavailability. The terminal half-life was observed to be around 0.8 hours post-intravenous administration, indicating a quick clearance from the bloodstream . These findings suggest that this compound could exhibit similar pharmacokinetic characteristics.

Table 2: Pharmacokinetic Parameters of Related Compounds

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | 29.4 |

| Volume of Distribution (L/kg) | 4.6 |

| Terminal Half-life (h) | 0.80 |

| Bioavailability (%) | 66 |

Case Studies

A notable case study involved the synthesis and evaluation of various tert-butyl esters and their biological activities against cancer cell lines. The study highlighted that while some compounds showed promising anticancer effects, they were often less potent than established treatments like tamoxifen or olaparib. This suggests that further optimization of chemical structures may enhance efficacy .

Eigenschaften

IUPAC Name |

ethyl 2-tert-butylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-6-8-9(11(3,4)5)10(12)13-7-2/h6,9H,1,7-8H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGBWTOZHJWQRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.